molecular formula C13H25NO3 B3024255 tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate CAS No. 1069120-19-9

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Cat. No. B3024255
CAS RN: 1069120-19-9
M. Wt: 243.34 g/mol
InChI Key: KTNFSGIXLVLQNK-UHFFFAOYSA-N
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Description

The compound tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a chemical of interest in various synthetic organic chemistry applications. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can offer insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, often starting from simple precursors like aldehydes or amino acids. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved from L-Serine through a seven-step process, including esterification, protection, reduction, and Corey-Fuchs reaction 10. Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate provided insight into the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of atoms in tert-butyl carbamate compounds and can guide the synthesis of the target compound.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions, which are essential for their transformation into desired products. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, optically active cyclohexenone derivatives synthesized from tert-butyl carbamate precursors show excellent diastereoselectivity in reactions with cyanocuprates . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate demonstrated excellent enantioselectivity, leading to optically pure enantiomers . This suggests that the steric and electronic properties of the tert-butyl group play a significant role in the reactivity and selectivity of these compounds. The physical properties such as solubility, melting point, and boiling point would be determined by the specific functional groups and overall molecular geometry of the tert-butyl carbamate compound .

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate in Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
  • Enzymatic Kinetic Resolution : Used in the enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to optically pure enantiomers (Piovan et al., 2011).
  • Stereoselective Synthesis : Facilitates the stereoselective synthesis of stereoisomers, crucial for the production of factor Xa inhibitors (Wang et al., 2017).

Medicinal Chemistry and Drug Development

  • Intermediate for Natural Products : Serves as an intermediate in synthesizing natural products with cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).
  • Platinum(IV) Carbamate Complexes : Synthesis and study of platinum(IV) carbamate complexes for potential applications in cancer treatment (Wilson & Lippard, 2011).

Material Science and Analytical Chemistry

  • Organogel Formation : Important in the study of benzothizole modified carbazole derivatives, which form organogels with potential in sensor technology (Sun et al., 2015).
  • Chromatographic Separation : Utilized in cyclodextrin-modified mobile phases for the chromatographic separation of polyaromatic hydrocarbons (Husain et al., 1995).

Perfumery and Fragrance Industry

  • Continuous-Flow Biocatalysis : Involved in the continuous-flow biocatalytic process for synthesizing commercial fragrances with specific stereoisomers (Tentori et al., 2020).

Environmental Applications

  • CO2 Fixation : Plays a role in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates (Takeda et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFSGIXLVLQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168955
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

CAS RN

917342-29-1
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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